molecular formula C14H8F2N2O B11484715 5-(2-Fluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

5-(2-Fluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B11484715
M. Wt: 258.22 g/mol
InChI Key: BYUOMLYACWWNQY-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both fluorine atoms and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzohydrazide with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then cyclized to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be involved in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Reduction Products: Reduced derivatives with altered electronic properties.

Scientific Research Applications

5-(2-Fluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole depends on its application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of fluorine atoms can enhance binding affinity and metabolic stability.

    Materials Science: In electronic applications, the compound’s mechanism involves the transfer of electrons or holes, contributing to its function as a semiconductor or light-emitting material.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
  • 5-(2-Bromophenyl)-3-(4-bromophenyl)-1,2,4-oxadiazole
  • 5-(2-Methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Uniqueness

5-(2-Fluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is unique due to the presence of fluorine atoms, which impart distinct electronic properties, such as increased electronegativity and metabolic stability. These properties make it particularly valuable in medicinal chemistry and materials science applications.

Properties

Molecular Formula

C14H8F2N2O

Molecular Weight

258.22 g/mol

IUPAC Name

5-(2-fluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H8F2N2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H

InChI Key

BYUOMLYACWWNQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)F

Origin of Product

United States

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